N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenylbutanamide
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Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A method for preparing 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one by treatment of acetoacetic acid ethyl ester with thiourea in sodium methylate was developed . The alkylation of the latter with 3-chloro-pentane-2,4-dione and further regioselective cyclization of intermediate compound in high yield afforded 2-acetyl-3,7-dimethyl-5H-thiazolo[3,2-a]pyrimidin-5-one .Molecular Structure Analysis
The molecular structure of “N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenylbutanamide” is complex, with multiple functional groups. The structure was refined using F2 by a full-matrix least squares method in an anisotropic approximation for nonhydrogen atoms .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include N, S -acetal or N, O -acetal formation, Knoevenagel condensation, Michael addition, tautomerization and N -cyclization . The halogenation and some transformations of synthesized thiazolo[3,2-a]pyrimidine due to its ketone group were carried out to obtain the corresponding carboxamide, carbothioamide, sulfonohydrazide, and oxime and its alkylated derivatives .Scientific Research Applications
Antitumor Activity
The thiazolo[3,2-a]pyrimidine derivatives, including 2-substituted ones, have demonstrated high antitumor activity . Researchers have explored their potential as scaffolds for designing new anticancer drugs. The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine makes it an attractive candidate for developing compounds that effectively bind to biological targets.
Anxiolytic Potential
Some derivatives of this compound series have shown anxiolytic effects . Researchers have explored their impact on anxiety-related behavior, potentially paving the way for new treatments for anxiety disorders.
Catalysis
The active methylene group in 5H-thiazolo[3,2-a]pyrimidin-3(2H)-ones allows for functionalization through reactions with electrophiles . This property opens up possibilities for catalytic applications, such as designing catalysts for specific chemical transformations.
properties
IUPAC Name |
N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-2-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-4-14(13-8-6-5-7-9-13)16(22)20-15-12(3)19-18-21(17(15)23)11(2)10-24-18/h5-10,14H,4H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STALVTHMHMZICB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=C(N=C3N(C2=O)C(=CS3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenylbutanamide |
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